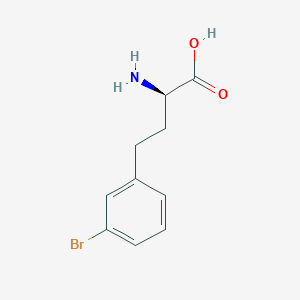
(R)-2-Amino-4-(3-bromophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (R)-2-amino-4-(3-bromophényl)butanoïque est un composé organique appartenant à la classe des acides aminés. Il se caractérise par la présence d’un groupe amino, d’un groupe bromophényl et d’une chaîne d’acide butanoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (R)-2-amino-4-(3-bromophényl)butanoïque implique généralement l’utilisation de composés aromatiques bromés et de précurseurs d’acides aminés. Une méthode courante consiste à bromer des dérivés de la phénylalanine, suivis de modifications chimiques supplémentaires pour introduire les groupes fonctionnels souhaités. Les conditions de réaction comprennent souvent l’utilisation de brome ou de réactifs contenant du brome en milieu acide pour obtenir une bromation sélective .
Méthodes de production industrielle
La production industrielle de l’acide (R)-2-amino-4-(3-bromophényl)butanoïque peut impliquer des réactions de bromation à grande échelle, suivies d’étapes de purification telles que la cristallisation ou la chromatographie. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (R)-2-amino-4-(3-bromophényl)butanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe bromophényl en un groupe phényl.
Substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la phénylalanine substitués, qui peuvent être utilisés pour la synthèse de molécules plus complexes .
Applications De Recherche Scientifique
L’acide (R)-2-amino-4-(3-bromophényl)butanoïque a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour son rôle potentiel dans les voies biochimiques et les interactions enzymatiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme précurseur pour le développement de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide (R)-2-amino-4-(3-bromophényl)butanoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe bromophényl peut améliorer l’affinité de liaison du composé à ces cibles, conduisant à divers effets biochimiques. Les voies impliquées peuvent inclure la modulation de l’activité enzymatique et la modification des processus de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide (R)-3-amino-4-(3-bromophényl)butanoïque
- Acide (R)-4-(3-bromophényl)-3-((tert-butoxycarbonyl)amino)butanoïque
Unicité
L’acide (R)-2-amino-4-(3-bromophényl)butanoïque est unique en raison de sa configuration structurale spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
(2R)-2-amino-4-(3-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1 |
Clé InChI |
OZPBGRHRYRFRRJ-SECBINFHSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)CC[C@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















